molecular formula C17H17N3O4 B11035207 3-(3-methoxy-1,2-oxazol-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide

Cat. No.: B11035207
M. Wt: 327.33 g/mol
InChI Key: DHKMUXBVOGDTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Compound X” , is a synthetic organic compound with a complex structure. It belongs to the class of heterocyclic compounds and exhibits interesting pharmacological properties. The compound’s chemical formula is C20H17N3O4.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One common approach involves the condensation of 3-methoxy-1,2-oxazole with 7-methoxyquinoline in the presence of a suitable base. The resulting intermediate is then acylated with propanoyl chloride to yield the final product.

2.2 Reaction Conditions:

    Condensation Step: The reaction between 3-methoxy-1,2-oxazole and 7-methoxyquinoline typically occurs in anhydrous solvent (e.g., dichloromethane or dimethylformamide) with a base (such as potassium carbonate or sodium hydride) at room temperature.

    Acylation Step: The acylation reaction involves treating the intermediate with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or zinc chloride).

2.3 Industrial Production: While Compound X is primarily synthesized in research laboratories, scaled-up production methods involve optimization of reaction conditions, purification, and yield enhancement. Industrial processes may utilize continuous flow reactors or batch reactors for large-scale synthesis.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding quinoline-N-oxide derivative.

    Reduction: Reduction of the oxazole ring may yield amines or other reduced forms.

    Substitution: Substitution reactions at the quinoline nitrogen or oxazole oxygen are possible.

    Common Reagents: Reagents like hydrogen peroxide, sodium borohydride, and various acids or bases are employed.

    Major Products: The major products depend on reaction conditions and substituents. For example, reduction may yield the corresponding amine or hydroxylamine.

Scientific Research Applications

Compound X finds applications in:

    Medicine: It exhibits promising antitumor, anti-inflammatory, or antimicrobial activities.

    Chemical Biology: Researchers use it as a probe to study specific biological pathways.

    Industry: It may serve as a precursor for other compounds or as a building block in drug discovery.

Mechanism of Action

The exact mechanism of action remains an active area of research. Compound X likely interacts with specific cellular targets, modulating signaling pathways or enzymatic activity. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Compound X stands out due to its unique combination of the oxazole and quinoline moieties. Similar compounds include related heterocycles like quinolines, oxazoles, and their derivatives.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide

InChI

InChI=1S/C17H17N3O4/c1-22-13-4-3-11-7-12(10-18-15(11)8-13)19-16(21)6-5-14-9-17(23-2)20-24-14/h3-4,7-10H,5-6H2,1-2H3,(H,19,21)

InChI Key

DHKMUXBVOGDTGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCC3=CC(=NO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.